Welcome to the BenchChem Online Store!
molecular formula C13H17NO4 B8471267 1-(5-Ethylpyridin-2-yl)ethane-1,2-diyl diacetate

1-(5-Ethylpyridin-2-yl)ethane-1,2-diyl diacetate

Cat. No. B8471267
M. Wt: 251.28 g/mol
InChI Key: NWOAIZKRBWGDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863300B2

Procedure details

19.91 g (0.497 mol) Sodium hydroxide was added to a solution of 71 g (0.226 mol) acetic acid 2-acetoxy-2-(5-ethyl-pyridin-2-yl)-ethyl ester in 355 mL water. Reaction mixture was stirred at 40° C. for 2 hr. After completion of reaction on TLC, reaction mixture was neutralized with con. HCl and precipitated solid was filtered off and dried to get 1-(5-ethyl-pyridin-2-yl)-ethan-1,2-diol, Yield of the product was 32.1 g (68%).
Quantity
19.91 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
355 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][CH:7]([C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH3:20])=[CH:15][N:14]=1)[CH2:8][O:9]C(=O)C)(=O)C>O>[CH2:19]([C:16]1[CH:17]=[CH:18][C:13]([CH:7]([OH:6])[CH2:8][OH:9])=[N:14][CH:15]=1)[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
19.91 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
71 g
Type
reactant
Smiles
C(C)(=O)OC(COC(C)=O)C1=NC=C(C=C1)CC
Name
Quantity
355 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
on TLC, reaction mixture
CUSTOM
Type
CUSTOM
Details
HCl and precipitated solid
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.